Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine
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Overview
Description
Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine is a pentapeptide composed of five amino acids: glycine, valine, alanine, phenylalanine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can lead to the formation of reduced peptides.
Scientific Research Applications
Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-phenylalanine: A tripeptide with similar amino acid composition.
Glycyl-L-phenylalanyl-L-phenylalanine: Another peptide with phenylalanine residues.
L-alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: A pentapeptide with a different sequence.
Uniqueness
Glycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based applications.
Properties
CAS No. |
923017-76-9 |
---|---|
Molecular Formula |
C25H39N5O6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H39N5O6/c1-14(2)11-19(25(35)36)29-23(33)18(12-17-9-7-6-8-10-17)28-22(32)16(5)27-24(34)21(15(3)4)30-20(31)13-26/h6-10,14-16,18-19,21H,11-13,26H2,1-5H3,(H,27,34)(H,28,32)(H,29,33)(H,30,31)(H,35,36)/t16-,18-,19-,21-/m0/s1 |
InChI Key |
AGMOFHXNDHJCMX-WBKMXMRLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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